Ethenylphosphanethione
Description
Ethenylphosphanethione (C₂H₃PS) is a phosphorus-containing organosulfur compound characterized by a thione (C=S) functional group and an ethenyl (CH₂=CH–) substituent. Its structure combines a reactive sulfur atom with a conjugated π-system, making it a versatile ligand in coordination chemistry and catalysis. The compound’s electron-deficient phosphorus center and sulfur’s lone pairs enable unique interactions with transition metals, particularly in stabilizing low-oxidation-state metal complexes .
Key properties:
- Molecular formula: C₂H₃PS
- Molecular weight: 94.08 g/mol
- Functional groups: Thione (C=S), ethenyl (C=C)
- Applications: Ligand design, catalysis, and precursor for organophosphorus synthesis.
Properties
CAS No. |
62779-03-7 |
|---|---|
Molecular Formula |
C2H3PS |
Molecular Weight |
90.09 g/mol |
IUPAC Name |
thiophosphorosoethene |
InChI |
InChI=1S/C2H3PS/c1-2-3-4/h2H,1H2 |
InChI Key |
IFGUALFTZZTXSR-UHFFFAOYSA-N |
Canonical SMILES |
C=CP=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethenylphosphanethione can be synthesized through several methods. One common approach involves the reaction of a vinyl halide with a phosphine sulfide under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Another method involves the use of Grignard reagents, where a vinyl magnesium halide reacts with a phosphine sulfide to yield the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of advanced catalysts and optimized reaction pathways further enhances the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
Ethenylphosphanethione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide or ozone.
Reduction: Reduction reactions can convert this compound to phosphine derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone, and other oxidizing agents under mild conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Substituted phosphine derivatives.
Scientific Research Applications
Ethenylphosphanethione has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, such as polymers and catalysts .
Mechanism of Action
The mechanism of action of ethenylphosphanethione involves its interaction with molecular targets through its phosphorus-sulfur double bond and vinyl group. These interactions can lead to the formation of reactive intermediates, which can further react with biological molecules, such as proteins and nucleic acids. The compound’s ability to form stable complexes with metal ions also plays a crucial role in its mechanism of action .
Comparison with Similar Compounds
Ethyl (Diphenylphosphoryl)acetate (C₁₆H₁₇O₃P)
- Structure : Features a phosphoryl (P=O) group and an ethoxycarbonyl substituent.
- Molecular weight : 288.28 g/mol .
- Reactivity : The P=O group is less nucleophilic than the thione (C=S) in ethenylphosphanethione, limiting its utility in metal coordination. However, its ester group enhances solubility in organic solvents.
- Applications : Intermediate in Wittig reactions and peptide synthesis .
Ethyl (Triphenylphosphoranylidene)acetate (C₂₂H₂₁O₂P)
- Structure : Contains a ylidic (P=C) bond and an ethoxycarbonyl group.
- Molecular weight : 348.37 g/mol .
- Reactivity : The ylidic structure enables strong electron-withdrawing effects, useful in olefination reactions. Unlike this compound, this compound lacks sulfur, reducing its ability to stabilize sulfur-sensitive metal centers.
- Applications : Key reagent in the Horner-Wadsworth-Emmons reaction .
(Allyloxycarbonylmethyl)triphenylphosphonium Chloride (C₂₃H₂₂ClO₂P)
- Structure : Combines a phosphonium cation (P⁺) with an allyloxycarbonylmethyl group.
- Molecular weight : 408.84 g/mol .
- Reactivity: The cationic phosphorus center and allyl group facilitate nucleophilic substitutions. Compared to this compound, its ionic nature restricts use in non-polar solvents.
- Applications : Alkylation reactions and polymer chemistry .
Comparative Data Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Reactivity Profile | Applications |
|---|---|---|---|---|---|
| This compound | C₂H₃PS | 94.08 | C=S, C=C | High nucleophilicity (S), π-backbonding | Metal coordination, catalysis |
| Ethyl (Diphenylphosphoryl)acetate | C₁₆H₁₇O₃P | 288.28 | P=O, COOEt | Moderate nucleophilicity (O) | Wittig reactions, synthesis |
| Ethyl (Triphenylphosphoranylidene)acetate | C₂₂H₂₁O₂P | 348.37 | P=C, COOEt | Strong electron withdrawal | Olefination, HWE reaction |
| (Allyloxycarbonylmethyl)triphenylphosphonium Chloride | C₂₃H₂₂ClO₂P | 408.84 | P⁺, allyl ester | Ionic, nucleophilic | Alkylation, polymers |
Key Research Findings
Coordination Chemistry : this compound’s thione group shows stronger π-acceptor capability than phosphoryl (P=O) analogs, enhancing stability in palladium(0) complexes .
Catalytic Efficiency: In cross-coupling reactions, this compound-based catalysts achieve turnover numbers (TONs) 20% higher than phosphoryl-containing ligands due to sulfur’s redox flexibility .
Thermal Stability : Ethyl (Triphenylphosphoranylidene)acetate decomposes at 180°C, while this compound remains stable up to 220°C, attributed to sulfur’s lower electronegativity .
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